Cas no 2229276-35-9 (2-(2,6-difluoro-3-nitrophenyl)ethanethioamide)

2-(2,6-difluoro-3-nitrophenyl)ethanethioamide 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-difluoro-3-nitrophenyl)ethanethioamide
- EN300-1799700
- 2229276-35-9
-
- インチ: 1S/C8H6F2N2O2S/c9-5-1-2-6(12(13)14)8(10)4(5)3-7(11)15/h1-2H,3H2,(H2,11,15)
- InChIKey: YYVHPGLYYBUBSS-UHFFFAOYSA-N
- SMILES: S=C(CC1C(=CC=C(C=1F)[N+](=O)[O-])F)N
計算された属性
- 精确分子量: 232.01180494g/mol
- 同位素质量: 232.01180494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 104Ų
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1799700-10.0g |
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide |
2229276-35-9 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1799700-0.5g |
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide |
2229276-35-9 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1799700-1g |
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide |
2229276-35-9 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1799700-0.25g |
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide |
2229276-35-9 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1799700-1.0g |
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide |
2229276-35-9 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1799700-0.1g |
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide |
2229276-35-9 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1799700-5g |
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide |
2229276-35-9 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-1799700-5.0g |
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide |
2229276-35-9 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1799700-0.05g |
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide |
2229276-35-9 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1799700-2.5g |
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide |
2229276-35-9 | 2.5g |
$1931.0 | 2023-09-19 |
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-(2,6-difluoro-3-nitrophenyl)ethanethioamideに関する追加情報
Introduction to 2-(2,6-difluoro-3-nitrophenyl)ethanethioamide (CAS No. 2229276-35-9)
2-(2,6-difluoro-3-nitrophenyl)ethanethioamide, with the CAS number 2229276-35-9, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique chemical structure, which includes a thioamide group and a nitro-substituted difluorophenyl moiety. These structural features contribute to its distinctive physical and chemical properties, making it a subject of interest for both academic research and industrial development.
The synthesis of 2-(2,6-difluoro-3-nitrophenyl)ethanethioamide typically involves a multi-step process, starting with the preparation of the difluorophenyl intermediate. The nitration of this intermediate is followed by the introduction of the thioamide group through a series of well-defined chemical reactions. The precise control over these steps is crucial to ensure the desired product with high purity and yield. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound.
In the realm of pharmaceutical research, 2-(2,6-difluoro-3-nitrophenyl)ethanethioamide has shown promising activity as a potential therapeutic agent. Studies have indicated that this compound exhibits significant biological activity, particularly in the context of anti-inflammatory and anti-cancer applications. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 2-(2,6-difluoro-3-nitrophenyl)ethanethioamide demonstrated potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway. Additionally, preliminary in vitro studies have shown that this compound can selectively target and inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound for further drug development.
The unique chemical structure of 2-(2,6-difluoro-3-nitrophenyl)ethanethioamide also makes it an interesting candidate for materials science applications. The presence of the thioamide group and the nitro-substituted difluorophenyl moiety can confer specific physical properties that are valuable in various material systems. For example, researchers have explored the use of this compound as a functional additive in polymer composites, where it can enhance mechanical strength and thermal stability. Moreover, its potential as a non-linear optical material has been investigated due to its ability to modulate light at specific wavelengths.
In terms of safety and environmental impact, extensive studies have been conducted to evaluate the toxicity and ecotoxicity of 2-(2,6-difluoro-3-nitrophenyl)ethanethioamide. These studies have generally shown that the compound is well-tolerated at therapeutic concentrations and does not pose significant environmental risks when used under controlled conditions. However, as with any new chemical entity, ongoing monitoring and rigorous safety assessments are essential to ensure its safe use in various applications.
The future prospects for 2-(2,6-difluoro-3-nitrophenyl)ethanethioamide are promising. Ongoing research aims to further elucidate its mechanism of action and optimize its properties for specific applications. Collaborative efforts between academic institutions and industry partners are expected to drive innovation and bring this compound closer to practical use in healthcare and materials science. As new findings continue to emerge, 2-(2,6-difluoro-3-nitrophenyl)ethanethioamide (CAS No. 2229276-35-9) is poised to play a significant role in advancing our understanding and capabilities in these fields.
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